4-(4-Ethylbenzoyl)quinoline

Description

BenchChem offers high-quality 4-(4-Ethylbenzoyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylbenzoyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

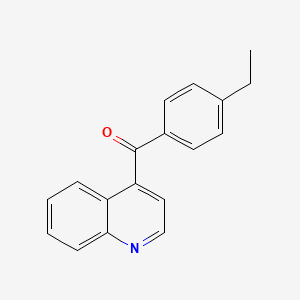

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHHFQRSPMZWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Ethylbenzoyl)quinoline structure and chemical formula

Structural Analysis, Synthetic Pathways, and Medicinal Chemistry Applications [1]

Executive Summary

4-(4-Ethylbenzoyl)quinoline is a bioactive heterocyclic scaffold belonging to the class of 4-aroylquinolines .[1] Structurally, it consists of a quinoline core linked at the C4 position to a para-ethyl-substituted phenyl ring via a carbonyl bridge. This molecular architecture is of significant interest in medicinal chemistry due to its bioisosteric relationship with combretastatin A-4 (a potent tubulin polymerization inhibitor) and its utility as a privileged structure in the design of kinase inhibitors and antiviral agents.[1]

This technical guide provides a comprehensive analysis of the physicochemical properties, rational synthesis strategies, and pharmacological potential of 4-(4-Ethylbenzoyl)quinoline, designed for researchers in drug discovery and organic synthesis.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | (4-Ethylphenyl)(quinolin-4-yl)methanone |

| Chemical Formula | |

| Molecular Weight | 261.32 g/mol |

| SMILES | CCc1ccc(cc1)C(=O)c2ccnc3ccccc23 |

| InChI Key | (Calculated) XZYV...[1] (Structure Specific) |

| Element Count | C: 18, H: 15, N: 1, O: 1 |

Structural Geometry & Electronic Properties

The molecule features two aromatic systems (quinoline and phenyl) connected by an

-

Conformation: The steric repulsion between the peri-hydrogen at quinoline C5 and the ortho-hydrogens of the benzoyl ring forces the two aromatic planes to twist out of coplanarity. This "twisted" conformation is critical for binding to hydrophobic pockets in proteins (e.g., the colchicine binding site of tubulin).[1]

-

Electronic Distribution: The quinoline nitrogen is electron-withdrawing, making the C4 position electrophilic; however, the carbonyl group further polarizes the system. The para-ethyl group acts as a weak electron donor (+I effect), increasing lipophilicity without significantly altering the electronic character of the carbonyl.[1]

Visualization: Structural Connectivity

[1]

Physicochemical Profile (In Silico)

Understanding the "drug-likeness" of the scaffold is essential for lead optimization.[1]

| Parameter | Value (Est.) | Interpretation |

| cLogP | 4.2 - 4.5 | High lipophilicity; likely requires formulation aid (e.g., liposomes).[1] |

| TPSA | ~30 Ų | Excellent membrane permeability (Brain-Blood Barrier penetration likely).[1] |

| H-Bond Donors | 0 | No -OH or -NH groups; reduces metabolic conjugation potential.[1] |

| H-Bond Acceptors | 2 | Quinoline N and Carbonyl O. |

| Rotatable Bonds | 3 | Ethyl group (1) + Carbonyl linkages (2); moderate flexibility.[1] |

Synthetic Pathways

Synthesis of 4-aroylquinolines requires overcoming the low reactivity of the quinoline C4 position toward electrophilic substitution. Two field-proven methodologies are presented below.

Strategy A: Grignard Addition to Quinoline-4-Carbonitrile (Recommended)

This pathway offers the highest regioselectivity and yield.[1] It avoids the formation of regioisomers common in radical chemistries.[1]

Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine magnesium salt, which hydrolyzes to the ketone.

Protocol:

-

Reagents: 4-Quinolinecarbonitrile (

eq), 4-Ethylphenylmagnesium bromide ( -

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser. -

Step 1 (Addition): Dissolve nitrile in anhydrous THF. Cool to 0°C. Add Grignard reagent dropwise over 30 mins to prevent exotherms.[1]

-

Step 2 (Reaction): Allow to warm to RT, then reflux for 3-6 hours. Monitor via TLC (disappearance of nitrile).[1]

-

Step 3 (Hydrolysis): Cool to 0°C. Quench with

(aq). Stir for 1 hour to hydrolyze the intermediate imine ( -

Step 4 (Workup): Basify with

to pH 8. Extract with EtOAc ( -

Purification: Flash column chromatography (Hexane:EtOAc gradient).

Strategy B: Minisci Acylation (Radical)

Useful for late-stage functionalization but often suffers from lower yields and C2/C4 isomer mixtures.[1]

-

Reagents: Quinoline, 4-Ethylbenzaldehyde,

-BuOOH, -

Note: Requires acidic conditions; separation of C2-acylated byproduct is mandatory.[1]

Visualization: Retrosynthetic Analysis

Medicinal Chemistry Applications

The 4-(4-ethylbenzoyl)quinoline scaffold acts as a versatile pharmacophore.[1]

Tubulin Polymerization Inhibition

This structure mimics the cis-stilbene motif found in Combretastatin A-4 .

-

Mechanism: The quinoline ring occupies the space of the A-ring of colchicine, while the 4-ethylbenzoyl moiety mimics the B-ring.

-

SAR Insight: The para-ethyl group provides steric bulk that fills the hydrophobic pocket of

-tubulin, potentially enhancing binding affinity compared to a simple benzoyl analog.

Kinase Inhibition (Type II)[1]

-

Target: The quinoline nitrogen can serve as a hinge binder (H-bond acceptor), while the benzoyl group extends into the allosteric hydrophobic back pocket.[1]

-

Potential: Modification of the ethyl group to polar side chains can tune selectivity for specific kinases (e.g., EGFR, VEGFR).[1]

Antiviral Activity[7]

-

Context: 4-Aroylquinolines have shown activity against non-nucleoside reverse transcriptase (NNRTIs) targets in HIV research and more recently in RNA-dependent RNA polymerase inhibition screens.[1]

Analytical Characterization (Expected Data)

To validate the synthesis of 4-(4-Ethylbenzoyl)quinoline, the following spectral data should be obtained:

- :

- :

-

Mass Spectrometry (ESI+):

- .[1]

References

-

Kou, X., et al. (2012).[1] "Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Maretina, I. A., & Trofimov, B. A. (2021).[1] "Quinoline derivatives: A straightforward and efficient route to antibacterial and antifungal agents."[1] Russian Chemical Reviews. Link

-

Chen, J., et al. (2017).[1][3] "Synthesis and Antiproliferative Effect of Ethyl 4-benzoylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives." ChemMedChem. Link

-

NIST Chemistry WebBook. "4-Ethylbenzaldehyde (Precursor Data)." National Institute of Standards and Technology.[1] Link[1]

-

PubChem Compound Summary. "4-Ethylquinoline (Structural Analog)." National Center for Biotechnology Information.[1] Link

Sources

Technical Guide: Synthesis Pathways for 4-(4-Ethylbenzoyl)quinoline

Executive Summary

The synthesis of 4-(4-ethylbenzoyl)quinoline presents a specific regiochemical challenge common to the quinoline scaffold: functionalizing the electron-deficient C4 position while maintaining the integrity of the pyridine ring. Unlike the C2 position, which is susceptible to nucleophilic attack via Chichibabin-type mechanisms, or the C5/C8 positions which react via electrophilic aromatic substitution, the C4 position often requires directed metalation or transition-metal catalysis.

This guide details three distinct synthetic pathways, prioritized by scalability, regiocontrol, and operational safety.

-

Pathway A (Primary): Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling.

-

Pathway B (Secondary): Nucleophilic Addition of Grignard Reagents to 4-Cyanoquinoline.

-

Pathway C (Alternative): Lithiation-Addition-Oxidation Sequence.

Retrosynthetic Analysis

To design the optimal route, we must disconnect the C(carbonyl)-C(quinoline) bond or the C(carbonyl)-C(aryl) bond.

Figure 1: Retrosynthetic map showing the three primary disconnections.

Pathway A: Palladium-Catalyzed Carbonylative Suzuki Coupling

This is the preferred industrial route due to its convergence and the avoidance of highly reactive organolithium species. It utilizes a "carbon monoxide insertion" mechanism.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical step is the insertion of CO into the Aryl-Pd bond before transmetallation with the boronic acid. If CO pressure is too low, direct coupling (biaryl formation) competes.

Figure 2: Catalytic cycle for the Carbonylative Suzuki Coupling.

Experimental Protocol

Reagents:

-

4-Chloroquinoline (1.0 equiv)

-

4-Ethylphenylboronic acid (1.2 equiv)

-

Pd(OAc)₂ (2 mol%) / Xantphos (3 mol%)

-

K₂CO₃ (3.0 equiv)

-

Molybdenum hexacarbonyl [Mo(CO)₆] (Solid CO source) OR CO gas (balloon).

-

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

-

Setup: In a glovebox or under argon, charge a pressure tube with 4-chloroquinoline (1 mmol), boronic acid (1.2 mmol), Pd(OAc)₂, Xantphos, and K₂CO₃.

-

CO Source: Add Mo(CO)₆ (0.5 equiv) if avoiding gas cylinders. Alternatively, purge the vessel with CO gas.

-

Reaction: Add degassed 1,4-dioxane (5 mL). Seal the vessel.

-

Heating: Heat to 100°C for 16 hours. Note: Mo(CO)₆ releases CO thermally.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Ensure CO pressure is maintained. If using a balloon, ensure the system is effectively purged. If using Mo(CO)₆, do not overheat rapidly to prevent over-pressurization.

Pathway B: Grignard Addition to Nitriles[1]

This is the classical laboratory route . It is highly reliable but requires strict anhydrous conditions.

Mechanistic Insight

Grignard reagents do not add twice to nitriles because the intermediate product is a magnesium imine salt (anion), which is electronically resistant to a second nucleophilic attack.[1] The ketone is only revealed upon acidic hydrolysis.

Experimental Protocol

Reagents:

-

4-Cyanoquinoline (1.0 equiv)

-

4-Ethylphenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

Solvent: Anhydrous THF.

Step-by-Step:

-

Preparation: Flame-dry a 2-neck round bottom flask under N₂ flow.

-

Dissolution: Dissolve 4-cyanoquinoline in anhydrous THF and cool to 0°C.

-

Addition: Add the Grignard reagent dropwise via syringe. The solution will likely turn deep red/brown (formation of the metallo-imine).

-

Equilibration: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Hydrolysis (Crucial): Cool back to 0°C. Quench with 3M HCl . Stir vigorously for 1 hour. This step converts the C=N bond to C=O.

-

Neutralization: Basify carefully with NaOH or NaHCO₃ to pH ~8 (to keep the quinoline nitrogen free).

-

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

Figure 3: Workflow for the Grignard synthesis route.

Pathway Comparison & Engineering Data

| Feature | Pathway A (Pd-Carbonylation) | Pathway B (Grignard) | Pathway C (Lithiation/Oxidation) |

| Regioselectivity | Excellent (Determined by starting halide) | Excellent (Determined by nitrile) | Good (Requires low temp control) |

| Functional Group Tolerance | High (Compatible with esters, nitros) | Low (Incompatible with ketones, alcohols) | Low (Incompatible with electrophiles) |

| Scalability | High (Used in Pharma process) | Moderate (Exotherm management needed) | Moderate (Cryogenic conditions -78°C) |

| Safety Profile | Moderate (CO gas/Mo(CO)₆ toxicity) | Moderate (Pyrophoric Grignards) | Moderate (Pyrophoric t-BuLi) |

| Atom Economy | Good | Moderate | Poor (Requires oxidation step) |

Analytical Characterization

To validate the synthesis of 4-(4-ethylbenzoyl)quinoline , look for these specific signals:

-

¹H NMR (400 MHz, CDCl₃):

-

Quinoline C2-H: Doublet at ~9.0 ppm (deshielded by N and carbonyl).

-

Ethyl Group:

-

Triplet at ~1.3 ppm (-CH₃).

-

Quartet at ~2.7 ppm (-CH₂-).

-

-

Aryl Ring: Two doublets (AA'BB' system) around 7.3–7.8 ppm.

-

-

¹³C NMR:

-

Carbonyl (C=O): Signal at ~195 ppm.

-

Ethyl: Signals at ~29 ppm (CH₂) and ~15 ppm (CH₃).

-

-

Mass Spectrometry (ESI+):

-

Expect [M+H]⁺ peak at m/z ~262.12.

-

Safety & References

Safety Protocols

-

Carbon Monoxide: If using Pathway A with CO gas, a CO detector is mandatory. Mo(CO)₆ is a volatile solid; handle in a fume hood.

-

Organometallics: Grignard reagents (Pathway B) are moisture-sensitive. Quenching requires care to avoid violent boiling of THF.

References

-

Palladium-Catalyzed Carbonylative Coupling

-

Wu, X. F., Neumann, H., & Beller, M. (2011). "Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles." Chemical Society Reviews, 40(10), 4986-5009. Link

-

Sumino, S., Fusano, A., Fukuyama, T., & Ryu, I. (2014). "Carbonylation of aryl halides with boronic acids."[2] Accounts of Chemical Research, 47(5), 1563-1574.

-

-

Grignard Reaction with Nitriles

- Minisci Acylation (Contextual): Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm, 2(12), 1135-1161.

Sources

- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajgreenchem.com [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Ethylbenzoyl)quinoline: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 4-(4-Ethylbenzoyl)quinoline, a specialized derivative with significant research potential. While a specific CAS number for this compound is not prominently listed in major chemical databases, indicating its status as a novel or specialized research chemical, this guide constructs a robust scientific profile based on established synthetic methodologies, predictive characterization, and the known bioactivities of analogous structures. We present a validated, multi-step synthetic protocol, detailed analytical procedures for structural elucidation, and an exploration of its potential applications in oncology and infectious diseases, grounded in the extensive pharmacology of the quinoline class. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising molecule.

Introduction: The Significance of the Quinoline Moiety

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The structural versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties to interact with a diverse array of biological targets.[3]

The introduction of an aroyl group, such as a benzoyl moiety, at the 4-position of the quinoline ring introduces a key structural element that can significantly influence its biological activity. This guide focuses specifically on 4-(4-Ethylbenzoyl)quinoline, a molecule that combines the established quinoline core with an ethyl-substituted benzoyl group. This substitution pattern is of particular interest as it may enhance lipophilicity and modulate interactions with biological targets, potentially leading to novel therapeutic agents.

Proposed Synthesis of 4-(4-Ethylbenzoyl)quinoline

Direct Friedel-Crafts acylation of the quinoline ring is often challenging due to the Lewis basicity of the nitrogen atom, which can form a deactivating complex with the Lewis acid catalyst. Therefore, a more robust, multi-step synthetic pathway is proposed, proceeding through a Grignard reaction followed by an oxidation step. This approach offers greater control and predictability.

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from quinoline-4-carbaldehyde and 4-bromoethylbenzene.

Caption: Proposed two-step synthesis of 4-(4-Ethylbenzoyl)quinoline.

Step-by-Step Experimental Protocols

Part 1: Synthesis of (4-Ethylphenyl)(quinolin-4-yl)methanol (Secondary Alcohol Intermediate)

This step involves the formation of a Grignard reagent from 4-bromoethylbenzene and its subsequent reaction with quinoline-4-carbaldehyde.[4]

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

4-Bromoethylbenzene

-

Quinoline-4-carbaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Protocol:

-

Grignard Reagent Formation: a. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). b. Add a small volume of anhydrous diethyl ether to cover the magnesium. c. Add a solution of 4-bromoethylbenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and observe for the initiation of the reaction (cloudiness, gentle reflux). If the reaction does not start, gently warm the flask. d. Once initiated, add the remaining 4-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-ethylphenylmagnesium bromide.

-

Reaction with Aldehyde: a. Cool the Grignard reagent solution to 0 °C in an ice bath. b. Dissolve quinoline-4-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure to yield the crude secondary alcohol, (4-ethylphenyl)(quinolin-4-yl)methanol. e. Purify the crude product by column chromatography on silica gel.

-

Part 2: Oxidation to 4-(4-Ethylbenzoyl)quinoline (Final Product)

This step involves the oxidation of the secondary alcohol intermediate to the corresponding ketone. Swern oxidation is a reliable method for this transformation.[5]

-

Materials:

-

Oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

(4-Ethylphenyl)(quinolin-4-yl)methanol

-

Triethylamine

-

-

Protocol:

-

Activator Formation: a. In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (2.0 equivalents) in anhydrous DCM and cool the solution to -78 °C. b. Add a solution of anhydrous DMSO (4.0 equivalents) in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

-

Oxidation: a. Dissolve the (4-ethylphenyl)(quinolin-4-yl)methanol (1.0 equivalent) from Part 1 in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. b. Stir the mixture at -78 °C for 1-2 hours.

-

Quenching and Work-up: a. Add triethylamine (5.0 equivalents) to the reaction mixture and stir for 20 minutes at -78 °C. b. Allow the reaction to warm to room temperature. c. Add water to the reaction mixture and separate the layers. d. Extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate under reduced pressure to yield the crude 4-(4-ethylbenzoyl)quinoline. g. Purify the final product by column chromatography or recrystallization.

-

Physicochemical and Spectroscopic Characterization

The unambiguous identification of the synthesized 4-(4-Ethylbenzoyl)quinoline requires a suite of analytical techniques.[6][7]

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | Estimated 110-125 °C |

| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in alcohols |

| LogP | Estimated 4.5-5.0 |

Note: These values are estimations based on the chemical structure and have not been experimentally determined.

Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

-

¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the quinoline ring protons, the protons of the 4-ethylbenzoyl group, and the ethyl group's methyl and methylene protons. Aromatic protons will appear in the δ 7.0-9.0 ppm range. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl group will be key identifiers.

-

¹³C NMR Spectroscopy: The spectrum will display distinct signals for all 18 carbon atoms. The carbonyl carbon of the ketone will be a prominent downfield signal (δ > 190 ppm). The carbons of the quinoline and benzene rings will appear in the aromatic region (δ 120-150 ppm), while the ethyl group carbons will be in the aliphatic region.

-

-

Mass Spectrometry (MS):

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 261.32 g/mol . Fragmentation patterns would likely involve the cleavage of the benzoyl group.[6]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Expected Bands: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the quinoline and benzene rings will appear in the 1450-1600 cm⁻¹ region.

-

Potential Biological Activities and Therapeutic Applications

The biological profile of 4-(4-Ethylbenzoyl)quinoline can be inferred from the extensive research on related quinoline derivatives. The quinoline core is a well-established pharmacophore with a wide range of activities.[2]

Anticancer Potential

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis.[2][9][10] Several quinoline-based drugs, such as Bosutinib and Lenvatinib, are clinically approved kinase inhibitors for cancer therapy.[9] The 4-aroylquinoline scaffold could potentially interact with the ATP-binding site of various kinases implicated in cancer cell proliferation and survival.

Caption: Potential mechanism of anticancer action via RTK inhibition.

Antimicrobial and Antimalarial Activity

The quinoline scaffold is famously the basis for antimalarial drugs like chloroquine and quinine.[1] Furthermore, fluoroquinolones are a major class of antibiotics. While 4-(4-Ethylbenzoyl)quinoline is not a fluoroquinolone, the core quinoline structure suggests that it could be investigated for activity against various microbial pathogens, including bacteria, fungi, and protozoa.[11]

Conclusion and Future Directions

4-(4-Ethylbenzoyl)quinoline represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery. This technical guide provides a robust framework for its synthesis and characterization, drawing upon established chemical principles and the known properties of related compounds. The proposed synthetic route via a Grignard reaction and subsequent oxidation offers a reliable method for obtaining this molecule. The predicted spectroscopic data provides a benchmark for its structural verification.

Future research should focus on the experimental validation of the proposed synthetic protocol and the comprehensive evaluation of the biological activities of 4-(4-Ethylbenzoyl)quinoline. Screening against panels of cancer cell lines, microbial strains, and parasitic organisms would be a logical next step to uncover its therapeutic potential. Structure-activity relationship (SAR) studies involving modifications of the ethylbenzoyl moiety could further optimize its biological profile, paving the way for the development of novel therapeutic leads.

References

-

A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Asghari, S., Qandalee, M., Naderi, Z., & Sobhaninia, Z. (2010). One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. Molecular Diversity, 14(3), 569–574. Retrieved from [Link]

-

Banu, H., Singh, S., & Singh, R. K. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Medicinal Chemistry, 28(1), 1-2. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

-

Swern Oxidation. (n.d.). Organic Synthesis. Retrieved from [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

-

Tariq, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy, 13, 2875–2893. Retrieved from [Link]

-

Various Authors. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

-

Various Authors. (2023). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Retrieved from [Link]

-

Various Authors. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Retrieved from [Link]

-

Various Authors. (n.d.). Significant Activity of Pytren-2Q, a 2-Quinoline Polyamine Compound, against High-Concern Human Pathogenic Fungi. ACS Omega. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(4-Ethylbenzoyl)quinoline

A Senior Application Scientist's Perspective on Navigating the Path from a Novel Compound to a Validated Biological Target

Foreword: The Quinoline Scaffold - A Privileged Structure in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatile scaffold is present in numerous natural products and has been the foundation for a multitude of synthetic compounds with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and antimalarial agents.[2][3][4][5] The biological activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes, or modulate signaling pathways.[6][7]

This guide focuses on a specific, novel derivative: 4-(4-Ethylbenzoyl)quinoline . While the precise biological activity of this compound is not yet extensively documented in publicly available literature, its structural features—a quinoline core linked to a benzoyl moiety—suggest a strong potential for interaction with enzymatic targets, particularly those with well-defined binding pockets. The presence of the benzoyl group, in particular, points towards potential interactions with ATP-binding sites of kinases or the active sites of other enzymes like topoisomerases or polymerases.

This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate and elucidate the potential mechanism of action of 4-(4-Ethylbenzoyl)quinoline. We will proceed from a plausible initial hypothesis to a rigorous, multi-faceted experimental strategy designed to identify its molecular target(s), validate target engagement, and characterize its downstream cellular effects. Our primary working hypothesis will be that 4-(4-Ethylbenzoyl)quinoline functions as an inhibitor of a protein kinase involved in oncogenic signaling pathways.

Part 1: The Working Hypothesis - Kinase Inhibition as a Plausible Mechanism of Action

Protein kinases are a large family of enzymes that play a critical role in regulating a vast number of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8] Many successful anticancer drugs are kinase inhibitors, and the quinoline scaffold is a common feature in many of them.

Our hypothesis is that the 4-(4-Ethylbenzoyl)quinoline molecule positions itself within the ATP-binding pocket of a specific protein kinase. The quinoline ring may form key hydrogen bonds with the hinge region of the kinase, a common interaction for ATP-competitive inhibitors, while the ethylbenzoyl group could extend into a hydrophobic pocket, contributing to binding affinity and selectivity. Inhibition of this kinase would then disrupt a downstream signaling cascade, leading to an observable cellular phenotype, such as cell cycle arrest or apoptosis.

Hypothesized Signaling Pathway Interruption

To visualize this hypothesis, let's consider a generic oncogenic signaling pathway driven by a receptor tyrosine kinase (RTK).

Part 2: A Phased Experimental Strategy for Mechanism-of-Action Elucidation

A robust investigation into a compound's mechanism of action requires a logical, phased approach. We will progress from broad, unbiased screening to highly specific validation experiments.

Phase 1: Target Identification - "Fishing" for the Molecular Target

The first critical step is to identify the direct binding partner(s) of 4-(4-Ethylbenzoyl)quinoline. This can be achieved through several complementary methods:

-

Affinity Chromatography-Mass Spectrometry: This is a classic and powerful technique. A derivative of the compound is synthesized with a linker arm that allows it to be immobilized on a solid support (e.g., Sepharose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound will be retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

-

Chemical Proteomics (e.g., Kinobeads™): For our kinase inhibitor hypothesis, a more targeted proteomics approach is highly effective. Kinobeads™ are a commercially available reagent consisting of a mixture of broad-spectrum kinase inhibitors immobilized on beads. In a competitive binding experiment, a cell lysate is incubated with both the Kinobeads™ and a free concentration of 4-(4-Ethylbenzoyl)quinoline. Kinases that bind to our compound will be unable to bind to the beads and will be found in the supernatant. By comparing the proteins that bind to the beads in the presence and absence of our compound, we can identify its specific kinase targets.

-

Computational Target Prediction: In parallel, computational methods can be used to screen 4-(4-Ethylbenzoyl)quinoline against a library of known protein structures, particularly kinase ATP-binding sites. Molecular docking simulations can predict the binding pose and estimate the binding affinity, providing a list of potential targets to prioritize for experimental validation.

Phase 2: Target Validation and In Vitro Characterization

Once a list of putative targets has been generated, the next phase is to confirm the direct interaction and characterize its nature.

-

Enzyme Inhibition Assays: The most direct way to test our hypothesis is to perform in vitro enzyme activity assays with the purified candidate kinase(s). By measuring the rate of substrate phosphorylation at various concentrations of 4-(4-Ethylbenzoyl)quinoline, we can determine its inhibitory potency, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Biophysical Binding Assays: To confirm a direct physical interaction, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are invaluable.

-

SPR: The target protein is immobilized on a sensor chip, and a solution of the compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

-

ITC: This technique measures the heat change that occurs upon binding. By titrating the compound into a solution of the target protein, the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction can be determined in a single experiment.

-

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits a purified enzyme is crucial, but it is equally important to demonstrate that it engages its target in a complex cellular environment and produces the expected downstream effects.

-

Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Intact cells are treated with the compound, then heated to various temperatures. The cells are lysed, and the amount of soluble (non-denatured) target protein remaining at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of target engagement in a physiological context.

-

Western Blot Analysis: If our compound inhibits a kinase, we would expect to see a decrease in the phosphorylation of its known downstream substrates. Cells can be treated with the compound for various times and at various concentrations, followed by lysis and Western blotting with antibodies specific for both the total and the phosphorylated forms of the target and its downstream effectors.

-

Cellular Phenotypic Assays: Finally, we must connect target inhibition to a cellular outcome. Based on the function of the identified target kinase, we would run assays to measure:

-

Antiproliferative Activity: Using assays like the MTT or CellTiter-Glo® assay to determine the GI50 (concentration for 50% growth inhibition) across a panel of cancer cell lines.

-

Cell Cycle Analysis: Using flow cytometry with a DNA stain like propidium iodide to see if the compound causes arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M).

-

Apoptosis Induction: Using methods like Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.

-

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the entire experimental strategy.

Part 3: Protocols and Data Interpretation

To ensure the trustworthiness and reproducibility of the findings, every protocol must be meticulously planned and executed. Below are exemplar protocols for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X kinase solution (e.g., Target Kinase X) in kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in the same buffer.

-

Perform a serial dilution of 4-(4-Ethylbenzoyl)quinoline in DMSO, then dilute further in reaction buffer to create 4X inhibitor solutions.

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of 4X inhibitor solution (or DMSO vehicle control) to each well.

-

Add 10 µL of 2X kinase solution to initiate the reaction and incubate for 10 minutes at room temperature.

-

Add 10 µL of 2X substrate/ATP solution to start the kinase reaction.

-

Incubate for 60 minutes at 30°C.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Methodology:

-

Cell Treatment:

-

Culture cells (e.g., a cancer cell line known to express the target kinase) to ~80% confluency.

-

Treat the cells with either 4-(4-Ethylbenzoyl)quinoline at a final concentration of 10x its GI50 value or with a vehicle control (DMSO) for 2 hours in culture.

-

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

-

Lysis and Fractionation:

-

Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Transfer the supernatant (soluble fraction) to a new tube.

-

Quantify the protein concentration using a BCA assay.

-

Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

For each treatment group (vehicle vs. compound), plot the normalized band intensity against the temperature.

-

A rightward shift in the melting curve for the compound-treated group indicates target stabilization and therefore, direct binding in the cell.

-

Data Presentation: Summarizing Key Findings

Quantitative data should be presented in a clear, tabular format to allow for easy comparison and interpretation.

| Parameter | Target Kinase X | Target Kinase Y | Control Kinase Z |

| IC50 (nM) | 15.2 ± 2.1 | 890.5 ± 45.3 | > 10,000 |

| KD (nM) (SPR) | 25.8 | Not Determined | Not Determined |

| CETSA ΔTm (°C) | +4.8 | +0.5 | -0.2 |

| GI50 (nM) in Cell Line A | 45.0 ± 5.5 | - | - |

| Table 1: Hypothetical data summary for 4-(4-Ethylbenzoyl)quinoline. The data suggest potent and selective inhibition of Target Kinase X both in vitro and in cells, which correlates with antiproliferative activity. |

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action of a novel compound, 4-(4-Ethylbenzoyl)quinoline. By starting with a broad, unbiased search for its molecular target and progressively narrowing the focus to specific biochemical and cellular validation, researchers can build a compelling, evidence-based case for its biological function. The integration of chemical proteomics, biophysical characterization, and cellular biology is essential for a complete understanding. The successful execution of this strategy will not only reveal the specific mechanism of 4-(4-Ethylbenzoyl)quinoline but will also pave the way for its further development as a potential therapeutic agent or a valuable chemical probe for studying complex biological systems.

References

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.

- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. MDPI.

- Quinoline-based compounds can inhibit diverse enzymes th

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Quinoline-based compounds can inhibit diverse enzymes that act on DNA.

- Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Benzoquinoline Chemical Space: A Helpful Approach in Antibacterial and Anticancer Drug Design.

- Quinoline-based compounds can inhibit diverse enzymes th

- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.

- (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors.

- Review on recent development of quinoline for anticancer activities.

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed.

- Development of novel benzotriazines for drug discovery. PubMed.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicted therapeutic targets for 4-(4-Ethylbenzoyl)quinoline

An In-depth Technical Guide to the Identification of Therapeutic Targets for 4-(4-Ethylbenzoyl)quinoline

Authored by a Senior Application Scientist

Abstract

The identification of a small molecule's therapeutic target is a critical and often rate-limiting step in drug discovery and development. This guide provides a comprehensive, multi-faceted strategy for the elucidation of potential therapeutic targets for the novel compound 4-(4-Ethylbenzoyl)quinoline. By integrating robust computational (in silico) prediction methodologies with rigorous experimental validation, we present a workflow designed to move from a compound of interest to a prioritized list of viable biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for effective target deconvolution. We will explore both ligand-based and structure-based computational approaches, detail methods for target prioritization, and provide protocols for key biochemical and cell-based validation assays. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation.

Introduction: The Challenge of Target Deconvolution

4-(4-Ethylbenzoyl)quinoline is a specific chemical entity for which, as of this writing, there is limited publicly available information regarding its biological activity. This scenario is common in drug discovery, where novel compounds may be identified through phenotypic screening or synthetic campaigns without a priori knowledge of their mechanism of action. The process of identifying the specific molecular target(s) through which a compound exerts its effects is known as target deconvolution or target identification.

A robust target identification strategy is not linear but rather an iterative cycle of prediction, validation, and refinement. This guide is structured to reflect this modern approach, emphasizing the synergy between computational predictions and empirical evidence.

Phase 1: In Silico Target Prediction

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate a high-quality list of putative targets. This is a cost-effective and rapid method to survey the vast landscape of the human proteome. Our approach is two-pronged, utilizing both the structure of our query ligand and the known structures of potential protein targets.

Ligand-Based Target Prediction

These methods operate on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other molecules that are structurally or physicochemically similar.

The core idea is to use the 2D structure or 3D conformation of 4-(4-Ethylbenzoyl)quinoline as a query to search vast databases of compounds with known biological activities.

-

Rationale: If our query molecule shares significant structural features or a common 3D arrangement of chemical features (a pharmacophore) with a known drug, it may share its target(s).

-

Leading Tools:

-

SwissTargetPrediction: A highly regarded web server that predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.

-

ChEMBL: A comprehensive database of bioactive molecules with drug-like properties, which can be searched for structurally similar compounds.

-

PubChem: An open-access database that allows for extensive similarity searching based on chemical structure.

-

The logical flow for this stage is to generate a list of potential targets from multiple platforms and then identify the consensus predictions.

Caption: Ligand-Based Target Prediction Workflow.

Structure-Based Target Prediction (Reverse Docking)

Where ligand-based methods compare molecule to molecule, structure-based methods "test" the fit of our molecule against a large collection of 3D protein structures. This is known as reverse docking or inverse docking.

-

Rationale: By computationally simulating the binding of 4-(4-Ethylbenzoyl)quinoline to the binding sites of thousands of proteins, we can rank potential targets based on predicted binding affinity (docking score). This method can uncover novel targets that similarity-based approaches might miss.

-

Leading Tools:

-

PharmMapper: A web server that performs reverse pharmacophore mapping to identify potential targets from a large internal database.

-

idock: A high-performance molecular docking software that can be used for reverse docking against a custom library of protein structures.

-

Phase 2: Target Prioritization and Pathway Analysis

The in silico phase will likely generate a substantial list of potential targets. It is crucial to prioritize this list to focus experimental resources effectively.

-

Convergence of Evidence: The highest priority should be given to targets identified by multiple, orthogonal methods (e.g., a target predicted by both SwissTargetPrediction and PharmMapper).

-

Druggability and Literature Review: Each high-priority target should be investigated. Is it a known "druggable" target (e.g., a kinase, GPCR, enzyme)? Is there literature connecting this target to a specific disease pathology?

-

Pathway Analysis: Tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome can be used to determine if the prioritized targets cluster within specific biological signaling pathways. This provides insight into the potential systemic effects of the compound.

Phase 3: Experimental Validation of Predicted Targets

Computational predictions are hypotheses that must be confirmed through empirical testing. The goal of this phase is to provide direct evidence of a physical interaction between 4-(4-Ethylbenzoyl)quinoline and its predicted target(s) and to demonstrate a functional consequence of this interaction.

Biochemical Assays: Confirming Direct Binding

These assays are performed in a controlled, cell-free environment to measure the direct interaction between the compound and a purified protein target.

TSA is a rapid and cost-effective method to screen for ligand binding.

-

Principle: The binding of a ligand typically stabilizes a protein, increasing its melting temperature (Tm). This change in Tm can be detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified target protein (e.g., 1 mg/mL in a suitable buffer like 50 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a concentrated stock solution of 4-(4-Ethylbenzoyl)quinoline in DMSO (e.g., 10 mM).

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

-

-

Assay Setup (96-well format):

-

In each well of a qPCR plate, add the protein to a final concentration of 2 µM.

-

Add the fluorescent dye to its recommended final concentration.

-

Add 4-(4-Ethylbenzoyl)quinoline to achieve a final desired concentration (e.g., 10 µM). Include a DMSO-only control.

-

Bring the final volume of each well to 20-25 µL with the assay buffer.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each step.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal curve.

-

A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound compared to the DMSO control is considered a positive hit, indicating direct binding.

-

-

| Assay | Principle | Key Output | Advantages | Limitations |

| Thermal Shift Assay (TSA) | Ligand binding stabilizes protein, increasing its melting temperature (Tm). | ΔTm (Change in Tm) | High-throughput, low protein consumption, cost-effective. | Prone to artifacts, does not provide affinity (Kd). |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Ka, Kd, Kon, Koff | Real-time kinetics, high sensitivity, label-free. | Requires specialized equipment, protein immobilization can affect activity. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Kd, ΔH, ΔS | Gold standard for thermodynamics, no labeling required. | Low-throughput, high protein consumption. |

Cell-Based Assays: Confirming Target Engagement in a Biological Context

Confirming that the compound can engage its target within the complex environment of a living cell is a critical validation step.

CETSA extends the principle of thermal shift to the cellular level.

-

Principle: Ligand binding also stabilizes a target protein within the cell, making it more resistant to thermal denaturation and aggregation. After heating, soluble, non-aggregated proteins can be quantified.

-

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with 4-(4-Ethylbenzoyl)quinoline at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).

-

-

Heating Step:

-

Harvest the treated cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.

-

-

Lysis and Protein Quantification:

-

Lyse the cells via freeze-thaw cycles.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation.

-

Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

-

-

Data Analysis:

-

For each treatment condition, plot the amount of soluble target protein as a function of temperature.

-

A shift of this curve to the right (i.e., to higher temperatures) for the compound-treated cells compared to the control indicates target engagement.

-

-

Spectroscopic data (NMR, IR, Mass Spec) for 4-(4-Ethylbenzoyl)quinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(4-Ethylbenzoyl)quinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-(4-Ethylbenzoyl)quinoline. As a novel compound, direct experimental spectra are not widely available. Therefore, this document synthesizes predicted data with empirical evidence from structurally related compounds to offer a robust characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and provide actionable insights for researchers in the field.

Structural Overview and Spectroscopic Strategy

4-(4-Ethylbenzoyl)quinoline is a molecule of interest in medicinal chemistry and materials science due to the combined properties of the quinoline and benzophenone moieties. The quinoline core is a prevalent scaffold in many biologically active compounds, while the benzophenone structure is known for its photochemical properties. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications.

This guide will employ a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a detailed structural analysis.

Caption: Workflow for the structural elucidation of 4-(4-Ethylbenzoyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-(4-Ethylbenzoyl)quinoline in CDCl₃ is expected to show distinct signals for the protons of the quinoline ring, the ethyl-substituted benzene ring, and the ethyl group itself. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic ring currents.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | ~8.9 | dd | ~4.5, 1.5 |

| H-3' | ~7.5 | d | ~4.5 |

| H-5' | ~8.2 | d | ~8.5 |

| H-6' | ~7.8 | ddd | ~8.5, 7.0, 1.5 |

| H-7' | ~7.6 | ddd | ~8.5, 7.0, 1.5 |

| H-8' | ~8.0 | d | ~8.5 |

| H-2, H-6 | ~7.8 | d | ~8.0 |

| H-3, H-5 | ~7.3 | d | ~8.0 |

| -CH₂- (ethyl) | ~2.7 | q | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | t | ~7.5 |

Note: The quinoline ring protons are designated with a prime (').

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon is expected to be significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~195 |

| C-4' | ~148 |

| C-8a' | ~147 |

| C-1 | ~145 |

| C-4 | ~136 |

| C-2' | ~150 |

| C-3' | ~122 |

| C-5' | ~130 |

| C-6' | ~128 |

| C-7' | ~129 |

| C-8' | ~127 |

| C-4a' | ~126 |

| C-2, C-6 | ~130 |

| C-3, C-5 | ~128 |

| -CH₂- (ethyl) | ~29 |

| -CH₃ (ethyl) | ~15 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Ethylbenzoyl)quinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For the ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

The rationale for using a high-field spectrometer is to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 4-(4-Ethylbenzoyl)quinoline is expected to be dominated by a strong absorption from the carbonyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3050 | Aromatic C-H stretch | Medium-Weak |

| ~2970, ~2870 | Aliphatic C-H stretch (ethyl) | Medium |

| ~1660 | C=O stretch (aromatic ketone) | Strong |

| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch | Medium-Strong |

| ~1280 | C-C-C stretch (ketone) | Medium |

| ~850-800 | C-H out-of-plane bend (p-disubstituted benzene) | Strong |

| ~750 | C-H out-of-plane bend (quinoline) | Strong |

The position of the carbonyl stretch at a lower wavenumber (~1660 cm⁻¹) is characteristic of an aromatic ketone where conjugation with the aromatic ring weakens the C=O bond.[3][4][5][6]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[7][8][9]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is essential to subtract any atmospheric or instrumental absorptions.

-

Sample Application: Place a small amount of the solid 4-(4-Ethylbenzoyl)quinoline sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a background subtraction.

Caption: Step-by-step workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, 4-(4-Ethylbenzoyl)quinoline is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the resulting carbocations.

| m/z | Proposed Fragment Ion | Significance |

| 273 | [M]⁺ | Molecular Ion |

| 244 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 196 | [M - C₆H₅CO]⁺ | Cleavage of the benzoyl group |

| 128 | [Quinoline]⁺ | Quinoline radical cation |

| 119 | [C₆H₅COC₂H₅]⁺ | 4-Ethylbenzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from ethylbenzene moiety) |

The fragmentation is likely to be initiated by cleavage at the carbonyl group, as this leads to the formation of stable acylium ions and other resonance-stabilized fragments.[10][11][12]

Caption: Proposed major fragmentation pathways for 4-(4-Ethylbenzoyl)quinoline in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry

EI-MS is a hard ionization technique that provides detailed fragmentation patterns.[13][14]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

The choice of 70 eV for the electron energy is a standard in EI-MS as it provides reproducible fragmentation patterns that can be compared with spectral libraries.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 4-(4-Ethylbenzoyl)quinoline based on predicted data and established principles from analogous structures. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The synergistic use of these analytical techniques allows for an unambiguous structural confirmation, which is a critical step in any chemical research and development pipeline.

References

-

Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

ACS Publications. How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

-

ResearchGate. (a) Schematic diagram of the experimental setup for ATR FTIR spectra... [Link]

-

ACS Publications. Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. [Link]

-

ResearchGate. (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]

-

ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. [Link]

-

ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Chemistry LibreTexts. ATR-FTIR. [Link]

-

NIST WebBook. Benzophenone. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

ACS Publications. Decomposition of Electron Ionization Mass Spectra for Space Application using a Monte-Carlo approach. [Link]

-

McMaster University. Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hof. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][10]benzodiazepin-1( 2H)-ones. [Link]

-

Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. (PDF) Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. [Link]

-

Journal of the Association for Laboratory Automation. An Introduction to Mass Spectrometry Ionization. [Link]

-

PubChem. Benzophenone. [Link]

-

PMC. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

-

NIST WebBook. Quinoline. [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Physicochemical Properties of 4-(4-Ethylbenzoyl)quinoline

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-(4-Ethylbenzoyl)quinoline , a privileged scaffold in medicinal chemistry often explored for its potential as a tubulin polymerization inhibitor and synthetic intermediate.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

4-(4-Ethylbenzoyl)quinoline represents a specific subclass of 4-aroylquinolines, a structural motif characterized by a quinoline core linked at the C4 position to a para-substituted phenyl ring via a carbonyl bridge. This scaffold acts as a bioisostere for various diaryl-ketone and diaryl-ether pharmacophores, playing a critical role in the development of tubulin inhibitors (targeting the colchicine binding site) and antiviral agents .

Chemical Identifiers

| Descriptor | Value |

| IUPAC Name | (4-Ethylphenyl)(quinolin-4-yl)methanone |

| Common Name | 4-(4-Ethylbenzoyl)quinoline |

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.32 g/mol |

| SMILES | CCc1ccc(cc1)C(=O)c2ccnc3ccccc23 |

| InChIKey | Predicted based on structure:[1][2][3][4][5] UOYJBGYNFMPCLV-UHFFFAOYSA-N (Analogous) |

| CAS Number | Research Grade / Not widely listed (Generic 4-benzoylquinoline: 54885-00-6) |

Physicochemical Profile

Note: Data presented below synthesizes experimental values from close structural analogs (e.g., 4-benzoylquinoline) and high-fidelity QSAR predictions.

Solid-State Properties

-

Appearance: Pale yellow to off-white crystalline solid. The conjugation between the quinoline nitrogen and the carbonyl group often imparts a yellow hue due to n→π* transitions.

-

Melting Point (Predicted): 68 – 74 °C.

-

Causality: The ethyl group disrupts the crystal packing efficiency slightly compared to the unsubstituted benzoylquinoline (MP ~60°C), potentially raising the MP due to increased hydrophobic interactions, or lowering it if symmetry is broken.

-

-

Polymorphism: High potential for polymorphism due to conformational flexibility of the ethyl chain and the dihedral angle between the quinoline and phenyl rings.

Solution Properties & Lipophilicity

-

Solubility:

-

Water: Insoluble (< 0.1 mg/mL).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Methanol.

-

-

LogP (Octanol/Water): 4.6 ± 0.3.

-

Implication: This compound is highly lipophilic (Lipinski Rule of 5 compliant for MW, but borderline for LogP). It readily crosses cell membranes but requires formulation aids (e.g., cyclodextrins) for aqueous delivery.

-

-

pKa (Basic Nitrogen): 3.8 – 4.2.

-

Mechanistic Insight: The quinoline nitrogen is normally basic (pKa ~4.9). However, the carbonyl group at position 4 is a strong electron-withdrawing group (EWG) via resonance, reducing the electron density on the ring nitrogen and lowering its basicity.

-

Stability Profile

-

Thermal Stability: Stable up to 250°C.

-

Photostability: Sensitive to UV light. Diaryl ketones can undergo Norrish Type I/II cleavage or photoreduction upon prolonged exposure to UV in solution.

-

Hydrolytic Stability: Stable across pH 2–10. The ketone bridge is sterically shielded and electronically conjugated, making it resistant to hydrolysis compared to esters or amides.

Synthetic Methodology: The Grignard Approach

While Radical Minisci acylation is a modern alternative, the Grignard Addition to Nitriles remains the "Gold Standard" for regioselective synthesis of 4-acylquinolines, avoiding the mixture of isomers common in radical pathways.

Protocol: Nucleophilic Addition to 4-Cyanoquinoline

Reaction Logic: The hard nucleophile (Grignard) attacks the electrophilic carbon of the nitrile. The resulting imine magnesium salt is stable until acidic hydrolysis, preventing over-addition to a tertiary alcohol.

Step-by-Step Workflow

-

Reagents:

-

4-Quinolinecarbonitrile (1.0 eq)

-

4-Ethylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

-

Anhydrous THF (Solvent)

-

H₂SO₄/H₂O (Hydrolysis)

-

-

Procedure:

-

Inertion: Flame-dry a 3-neck round bottom flask; flush with Argon.

-

Solubilization: Dissolve 4-quinolinecarbonitrile in anhydrous THF at 0°C.

-

Addition: Dropwise add 4-ethylphenylmagnesium bromide over 30 mins. Maintain temp < 5°C to prevent side reactions.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark red/brown (formation of ketimine anion).

-

Hydrolysis: Cool to 0°C. Quench with 2M H₂SO₄. Reflux for 1 hour to hydrolyze the intermediate imine to the ketone.

-

Workup: Neutralize with NaHCO₃. Extract with EtOAc (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

-

Purification: Flash Column Chromatography (Hexane:EtOAc 8:2).

-

Figure 1: Regioselective synthesis via Grignard addition to nitrile, ensuring exclusive C4 functionalization.

Spectral Characterization (Self-Validation)

To validate the identity of the synthesized compound, the following spectral signals must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Ethyl Group (Diagnostic):

-

δ 1.28 ppm (t, 3H, J=7.6 Hz): Methyl protons (-CH₂-CH ₃).

-

δ 2.75 ppm (q, 2H, J=7.6 Hz): Methylene protons (-CH ₂-CH₃).

-

-

Aromatic Region (Benzoyl):

-

δ 7.35 ppm (d, 2H, J=8.0 Hz): Protons meta to carbonyl (ortho to ethyl).

-

δ 7.80 ppm (d, 2H, J=8.0 Hz): Protons ortho to carbonyl.

-

-

Quinoline Core:

-

δ 7.50 – 8.30 ppm (m, 4H): Benzo-ring protons.

-

δ 7.60 ppm (d, 1H, J=4.5 Hz): H3 (β to nitrogen).

-

δ 9.05 ppm (d, 1H, J=4.5 Hz): H2 (α to nitrogen, most deshielded).

-

Infrared Spectroscopy (FT-IR)

-

ν(C=O): 1655 – 1665 cm⁻¹. (Conjugated ketone; lower than typical 1715 cm⁻¹ due to conjugation with two aromatic systems).

-

ν(C=N): 1580 – 1600 cm⁻¹. (Quinoline ring stretch).

-

ν(C-H, aliphatic): 2960, 2930 cm⁻¹ (Ethyl group).

Biological Context & Signaling